molecular formula C70H11NO2 B13150024 CID 102211076

CID 102211076

Cat. No.: B13150024
M. Wt: 897.8 g/mol
InChI Key: DRKDVDNXQUEKEL-UHFFFAOYSA-N
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Description

4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid . This compound is a derivative of fullerene, a molecule composed entirely of carbon, in the form of a hollow sphere, ellipsoid, or tube.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid involves the reaction of fullerene C60 with a suitable pyrrole derivative under specific conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The product is then purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic route mentioned above. This would require optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated purification systems could enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the fullerene core, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid involves its interaction with various molecular targets and pathways. The fullerene core can interact with biological membranes, proteins, and nucleic acids, potentially altering their function. The attached benzoic acid group can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fullerene derivatives with different functional groups attached to the fullerene core. Examples include:

Uniqueness

What sets 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid apart is its specific functional group, which imparts unique properties such as enhanced solubility and reactivity. This makes it particularly useful in applications where these properties are desirable .

Properties

Molecular Formula

C70H11NO2

Molecular Weight

897.8 g/mol

InChI

InChI=1S/C70H11NO2/c1-71-6-69-63-55-47-37-27-19-11-9-10-13-17-15(11)23-31-25(17)35-29-21(13)22-14(10)18-16-12(9)20(19)28-34-24(16)32-26(18)36-30(22)40-39(29)51-45(35)53-43(31)49(41(47)33(23)27)57(63)59(53)65-61(51)62-52(40)46(36)54-44(32)50-42(34)48(38(28)37)56(55)64(69)58(50)60(54)66(62)70(65,69)67(71)7-2-4-8(5-3-7)68(72)73/h2-5,67H,6H2,1H3,(H,72,73)

InChI Key

DRKDVDNXQUEKEL-UHFFFAOYSA-N

Canonical SMILES

CN1CC23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C1C1=CC=C(C=C1)C(=O)O)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21

Origin of Product

United States

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